(2,3,4-Trihydroxyphenyl)acetic acid, also known as 2-(3,4,5-trihydroxyphenyl)acetic acid, is an organic compound with the molecular formula and a molecular weight of approximately 184.15 g/mol. This compound is classified as a catechol, which is characterized by the presence of two hydroxyl groups on a benzene ring. It is particularly notable for its role as a metabolite of levodopa, a medication commonly used in the treatment of Parkinson's disease .
The compound is derived from natural sources and can also be synthesized in laboratories. It belongs to the class of organic compounds known as phenols and more specifically falls under the category of benzenediols due to its structural characteristics. The compound is identified by the CAS number 29511-09-9 and has been studied for its potential pharmacological effects .
Several synthetic routes have been explored to produce (2,3,4-trihydroxyphenyl)acetic acid. One common method involves starting from m-bromophenol and glyoxalic acid through condensation reactions followed by hydrolysis and subsequent hydroxylation under alkaline conditions. This process typically yields high purity and significant amounts of the desired product .
The molecular structure of (2,3,4-trihydroxyphenyl)acetic acid features a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, along with an acetic acid moiety. The structural representation can be summarized as follows:
This structure contributes to its chemical reactivity and biological activity.
(2,3,4-Trihydroxyphenyl)acetic acid participates in various chemical reactions typical of phenolic compounds:
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry .
The mechanism of action of (2,3,4-trihydroxyphenyl)acetic acid primarily relates to its role as a metabolite of levodopa. It is believed to exert neuroprotective effects by scavenging free radicals and modulating dopaminergic signaling pathways. This activity may contribute to its therapeutic effects in neurodegenerative diseases such as Parkinson's disease .
Studies indicate that this compound can influence neurotransmitter levels and protect neuronal cells from oxidative stress, thereby enhancing neuronal survival and function .
These properties make (2,3,4-trihydroxyphenyl)acetic acid suitable for various applications in research and industry .
(2,3,4-Trihydroxyphenyl)acetic acid has several scientific uses:
The endogenous formation of (2,3,4-trihydroxyphenyl)acetic acid in mammals primarily occurs through hydroxylation cascades acting upon simpler phenolic precursors. The immediate precursor, 2,4-dihydroxyphenylacetic acid, undergoes enzymatic ortho-hydroxylation at the C3 position, catalyzed by cytochrome P450 monooxygenases (CYP450) or flavonoid hydroxylases. This reaction introduces the third hydroxyl group, yielding the trihydroxylated structure. Genetic polymorphisms in these hydroxylating enzymes significantly influence individual metabolic capacity, though quantitative human data remains limited [4].
Alternative biosynthetic routes involve:
Table 1: Precursor-Product Relationships in Biosynthesis
| Primary Precursor | Intermediate Metabolite | Key Enzymatic Step | Final Product |
|---|---|---|---|
| Phenylalanine | 2,4-Dihydroxyphenylacetic acid | CYP450-mediated hydroxylation | (2,3,4-Trihydroxyphenyl)acetic acid |
| Tyrosine | 3,4-Dihydroxyphenylacetaldehyde | Aldehyde dehydrogenase oxidation | 3,4-Dihydroxyphenylacetic acid |
| Dietary procyanidins | 3,4-Dihydroxyphenylacetic acid | Colonic microbial metabolism | Hepatic hydroxylation derivatives |
Microbial transformation represents the most significant source of (2,3,4-trihydroxyphenyl)acetic acid and its dihydroxy precursors. Human colonic microbiota, particularly Lactobacillus, Bifidobacterium, and Clostridium species, express aryl-metabolizing enzymes that systematically cleave complex plant polyphenols. Procyanidin dimers and anthocyanins undergo:
In vitro fermentation studies with purified procyanidin dimers demonstrate that (3,4-dihydroxyphenyl)acetic acid is a primary microbial metabolite, accounting for >60% of recovered catabolites. Subsequent host-mediated hepatic hydroxylation at the ortho position (C2) readily converts this dihydroxy derivative into the 2,3,4-trihydroxy form. Quantitatively, microbial metabolites can account for ≥12 mol% of the original procyanidin dimers, indicating substantial flux through this pathway [9] [2].
Table 2: Bacterial Species Involved in Phenolic Acid Metabolism
| Bacterial Species/Group | Metabolic Function | Key Metabolite Produced |
|---|---|---|
| Clostridium spp. (e.g., C. difficile) | Decarboxylation and dehydroxylation | 4-Hydroxyphenylacetic acid |
| Lactobacillus plantarum | C-ring fission of flavonoids | Dihydroxyphenyl-valerolactones |
| Bifidobacterium pseudolongum | β-Glucosidase activity on glycosides | Aglycone liberation |
| Eubacterium rectale | Aromatic ring reduction and acetate side-chain metabolism | Phenylpropionic acids |
(2,3,4-Trihydroxyphenyl)acetic acid interfaces significantly with enzymes regulating catecholamine homeostasis:
The interplay between hydroxylation and methylation determines the balance between trihydroxy acids and their O-methylated derivatives. Crucially, COMT activity exhibits regional variation within the brain (higher in prefrontal cortex vs. striatum) and is influenced by genetic polymorphisms (e.g., Val158Met), potentially creating microenvironments with differing trihydroxy acid levels [8].
Within catecholaminergic systems, (2,3,4-trihydroxyphenyl)acetic acid is positioned as a potential oxidative metabolite or minor byproduct rather than a primary endpoint:- Dopamine Metabolism: The dominant catabolic pathway for dopamine involves:1. MAO → DOPAL2. ALDH → DOPAC (≥90%)3. COMT → HVADOPAC concentrations in cerebrospinal fluid (CSF) serve as a reliable index of dopamine turnover. Studies in schizophrenia patients reveal correlations between low CSF DOPAC/HVA ratios and positive symptoms, implicating altered oxidative or methylating capacity in disease states. While direct quantification of the trihydroxy analog in CSF is sparse, its formation likely represents a minor pathway under conditions of oxidative stress or altered COMT activity [3] [8].- Noradrenaline (Norepinephrine) Metabolism: Noradrenaline degradation primarily yields 3-methoxy-4-hydroxyphenylglycol (MHPG) via MAO and COMT. However, alternative deamination pathways can produce dihydroxyphenylglycol (DHPG), and subsequent oxidation yields 3,4-dihydroxymandelic acid and potentially 3,4-dihydroxyphenylacetic acid. While the trihydroxy derivative's role here is less defined, it may arise from further oxidation of DHPG or its acidic products [3] [8].
Table 3: Key Acidic Metabolites in Catecholamine Pathways
| Neurotransmitter | Primary MAO Metabolite (Acid) | Dominant COMT Product | Potential Trihydroxy Metabolite | Functional Correlation |
|---|---|---|---|---|
| Dopamine | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) | (2,3,4-Trihydroxyphenyl)acetic acid | Low DOPAC/HVA correlates with psychosis |
| Norepinephrine | 3,4-Dihydroxymandelic acid (DOMA) | 3-Methoxy-4-hydroxymandelic acid (VMA) | 2,3,4-Trihydroxymandelic acid (Theorized) | Limited evidence in CSF studies |
Crucially, trihydroxy phenyl acids possess enhanced antioxidant capacity compared to their dihydroxy counterparts due to increased phenol density and lower redox potentials. This suggests a potential role in scavenging reactive oxygen species generated during catecholamine autoxidation or mitochondrial metabolism within neurons [5]. Furthermore, perturbations in their levels may reflect underlying oxidative stress or impaired methylation capacity in neurological disorders, though clinical validation is needed [8].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: